molecular formula C11H15N B1354366 4-Cyclopentylaniline CAS No. 20029-53-2

4-Cyclopentylaniline

Cat. No. B1354366
CAS RN: 20029-53-2
M. Wt: 161.24 g/mol
InChI Key: BKMMERYBDMQMFJ-UHFFFAOYSA-N
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Description

4-Cyclopentylaniline is a chemical compound with the CAS Number: 20029-53-2 . It has a molecular weight of 161.25 . It is in liquid form .


Molecular Structure Analysis

The InChI Code for 4-Cyclopentylaniline is 1S/C11H15N/c12-11-7-5-10 (6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Cyclopentylaniline is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Pharmaceutical Research 4-Cyclopentylaniline can be used as a building block in the synthesis of various pharmaceutical compounds. Its unique structure can contribute to the pharmacological properties of the final product .

  • Material Science This compound can be used in the development of new materials. For instance, it can be used as a ligand in inorganic-organic hybrid hole-transport materials .

  • Chemical Synthesis 4-Cyclopentylaniline can serve as a starting material or intermediate in various chemical reactions, contributing to the synthesis of complex molecules .

  • Chromatography It can be used as a standard in chromatographic analysis to help identify and quantify other compounds .

  • Analytical Chemistry 4-Cyclopentylaniline can be used in analytical chemistry for method development and validation .

  • Photocatalytic Processes This compound has potential applications in photocatalytic processes, for example, as ligands in dye-sensitized solar cells (DSSCs) .

  • Natural Product Synthesis 4-Cyclopentylaniline can be used in the synthesis of natural products. It can be involved in (4+3) cycloaddition strategies, which have been widely applied in the synthesis of natural products .

  • Molecular Modeling This compound can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. These programs can produce impressive simulation visualizations .

  • Drug Design Due to its physicochemical properties, 4-Cyclopentylaniline can be used in drug design. Its properties such as GI absorption, BBB permeant, and CYP2D6 inhibitor can be considered in the design of new drugs .

  • Chemical Education 4-Cyclopentylaniline can be used in chemical education as an example to illustrate various chemical concepts and reactions .

  • Environmental Testing This compound can be used in environmental testing. It can be used to study the behavior of similar organic compounds in the environment .

  • .

Safety And Hazards

The safety information for 4-Cyclopentylaniline indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-cyclopentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMERYBDMQMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473444
Record name 4-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylaniline

CAS RN

20029-53-2
Record name 4-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopentylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(1-Cyclopentenyl)-4-nitro-benzene (225 mg, 1.19 mmol) in methanol (10 mL) and dichloromethane (2.5 mL) was treated with 10% Pd/C (70 mg) and stirred under H2 atmosphere for 1 h at room temperature. The reaction was filtered and concentrated in vacuo to provide 4-cyclopentylaniline (180 mg, 94% yield). 1H NMR (400.0 MHz, MeOD) δ 7.01 (d, J=8.2 Hz, 2H), 6.73-6.70 (m, 2H), 2.88 (dd, J=2.3, 17.3 Hz, 1H), 2.00-1.95 (m, 2H), 1.80-1.75 (m, 2H), 1.70-1.64 (m, 2H), 1.56-1.49 (m, 2H).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Vejdělek, M Bartošová, M Protiva - Collection of Czechoslovak …, 1983 - cccc.uochb.cas.cz
Acylation of 4-cyclopentylaniline (I) with chloracetyl chloride, 3-chloropropionyl chloride, 4-chlorobutyryl chloride and 2-bromo-4-methylvaleryl bromide gave the halogenoacyl …
Number of citations: 1 cccc.uochb.cas.cz
Z Vejdělek, M Protiva - Collection of Czechoslovak chemical …, 1986 - cccc.uochb.cas.cz
… The 1 H NMR spectrum showed the presence of two N-ethyl-4-cyclopentylaniline residues per one piperazine moiety and structure VI was assigned to the by-product. The explanation …
Number of citations: 1 cccc.uochb.cas.cz
Z Vejdělek, M Protiva - Collection of Czechoslovak chemical …, 1987 - cccc.uochb.cas.cz
… by heating 4-cyclopentylaniline hydrochlorides with a slight excess of diethanolamine hydrochloride (method9 ) to 250C. About 50% of the starting 4-cyclopentylaniline were recovered …
Number of citations: 3 cccc.uochb.cas.cz
RR Gataullin, TV Kazhanova, AA Fatykhov… - Russian Chemical …, 2000 - Springer
… Heating of the hydrochloride of amine 1 in excess aniline or compound 2 in o-toluidine at 200 C gave 4-cyclopentylaniline (3) or 4-cyclopentyl-2-metbylaniline (4) in 40% yields (…
Number of citations: 6 link.springer.com
M Fagnoni - Letters in Organic Chemistry, 2006 - ingentaconnect.com
… three component synthesis, as demonstrated in the reaction of 4-chloroaniline in the presence of cyclopentene and NaBH4 (hydride anion source) which gives 4-cyclopentylaniline …
Number of citations: 15 www.ingentaconnect.com
M Mella, P Coppo, B Guizzardi, M Fagnoni… - The Journal of …, 2001 - ACS Publications
Irradiation of 4-chloroaniline or of its N,N-dimethyl derivative in polar solvents generates the corresponding triplet phenyl cations. These are trapped by alkenes yielding arylated …
Number of citations: 75 pubs.acs.org
RC Hahn - 1960 - search.proquest.com
Within the past two decades there has been marked Interest in the effects of ring size on the properties and reactivities of various homologous systems. A review of the interpretation of …
Number of citations: 3 search.proquest.com
DJ Byron, AS Matharu, M Rees… - Molecular Crystals and …, 1995 - Taylor & Francis
General procedures are described for the synthesis of members of five pairs of related homologous series of mesogenic azomethines differing in the mode of linkage of the CH˭N group …
Number of citations: 3 www.tandfonline.com
Z Vejdelek, M BARTOSOVA… - Chemischer …, 1983 - Wiley Online Library
Number of citations: 2

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